ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core fused with a chromene-carboxamido moiety. Its structure combines a bicyclic chromene system (4-oxo-4H-chromene) linked via a carboxamide group to the tetrahydrobenzo[b]thiophene scaffold, which is further substituted with a methyl group at position 6 and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 6-methyl-2-[(4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-3-27-22(26)19-14-9-8-12(2)10-18(14)29-21(19)23-20(25)17-11-15(24)13-6-4-5-7-16(13)28-17/h4-7,11-12H,3,8-10H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUXXPVPAGMZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines chromene and benzo[b]thiophene moieties. Its molecular formula is , with a molecular weight of approximately 364.44 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N1C(=C(C=C2C1=CC(=C(C=C2)C(=O)OCC)N(C)C(=O)C(=O)N)S)C(=O)N(C)C(=O)O) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin derivatives with appropriate amines under controlled conditions to yield the desired product. Optimization of reaction parameters is essential for maximizing yield and purity.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value ranging from 23.2 to 49.9 μM against various cancer cell lines, indicating promising cytotoxic effects . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: In Vivo Evaluation
In an in vivo study using tumor-bearing mice, treatment with the compound resulted in a notable reduction in tumor mass compared to control groups. Specifically, a reduction of approximately 54% in tumor weight was observed after treatment with the compound compared to standard chemotherapy agents like 5-FU .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The agar-well diffusion method has been utilized to assess these effects, showing promising results .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Activity : The presence of phenolic structures may provide antioxidant benefits, reducing oxidative stress in cells.
Research Findings Summary
Several studies have contributed to understanding the biological activities associated with this compound:
Comparison with Similar Compounds
Key Observations :
- The target compound’s chromene-carboxamido group distinguishes it from derivatives in and , which feature simpler aryl (e.g., 4-hydroxyphenyl) or heterocyclic (e.g., triazin-thione) substituents. Chromene systems are known for enhanced π-conjugation, which may improve binding affinity in biological targets .
- The ethyl ester at C3 is common across all compounds, suggesting shared synthetic strategies for esterification.
Key Observations :
- Compound 6o was synthesized via a multicomponent Petasis reaction under mild conditions, utilizing HFIP (hexafluoroisopropanol) as a solvent and molecular sieves to absorb water . This method contrasts with the target compound’s likely synthesis, which may require chromene-carboxamido coupling steps.
- Derivatives 13a/b were prepared using cyclocondensation with phenylisothiocyanate in 1,4-dioxane, highlighting the versatility of tetrahydrobenzo[b]thiophene cores in forming diverse heterocyclic adducts .
Physicochemical and Spectral Properties
Key Observations :
- The absence of spectral data for the target compound limits direct comparisons. However, the chromene-carboxamido group is expected to introduce distinct NMR signals (e.g., downfield shifts for carbonyl carbons and chromene protons) compared to simpler aryl substituents in 6o .
Research Implications
For example:
- Chromene derivatives exhibit antioxidant and anti-inflammatory activity due to their ability to scavenge free radicals.
- Tetrahydrobenzo[b]thiophene cores, as seen in 6o and 13a/b, are often modified to enhance solubility or bioavailability via ester or carboxamide groups .
Further studies are needed to elucidate the target compound’s synthesis, stability, and bioactivity relative to its analogs.
Preparation Methods
Cyclocondensation of Cyclohexanone and Ethyl Cyanoacetate
The tetrahydrobenzo[b]thiophene scaffold is synthesized via a Gewald-like reaction. Cyclohexanone (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) react in ethanol under reflux, catalyzed by sulfur and morpholine, to yield ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 1a, Figure 1).
Key Reaction Conditions :
- Solvent : Ethanol (anhydrous)
- Temperature : 80°C (reflux)
- Catalyst : Sulfur (10 mol%), morpholine (15 mol%)
- Yield : 78–85% after silica gel chromatography.
Preparation of 4-Oxo-4H-Chromene-2-Carbonyl Chloride
Synthesis of 4-Oxo-4H-Chromene-2-Carboxylic Acid
4-Hydroxycoumarin undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C to afford 4-oxo-4H-chromene-2-carboxylic acid.
Characterization Data :
Conversion to Acyl Chloride
The carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in dichloromethane (DCM) at 0°C for 2 h, followed by reflux to yield 4-oxo-4H-chromene-2-carbonyl chloride. Excess thionyl chloride is removed via rotary evaporation.
N-Acylation of the Tetrahydrobenzo[b]Thiophene Amine
Coupling Reaction
Compound 1a (1.0 equiv) is dissolved in dry DCM under nitrogen. Triethylamine (2.0 equiv) is added, followed by dropwise addition of 4-oxo-4H-chromene-2-carbonyl chloride (1.1 equiv) at 0°C. The reaction proceeds at room temperature for 6 h.
Workup :
- Wash with 10% HCl (remove excess acyl chloride).
- Wash with saturated NaHCO₃ (neutralize acid).
- Dry over Na₂SO₄ and concentrate.
- Purify via flash chromatography (hexane/ethyl acetate, 4:1).
Yield : 70–75%
Purification and Characterization
Column Chromatography
The crude product is purified using silica gel chromatography (230–400 mesh) with a gradient elution of hexane/ethyl acetate (10:1 to 4:1).
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, chromone H-5)
- δ 7.89 (d, J = 8.4 Hz, 1H, chromone H-6)
- δ 4.32 (q, J = 7.1 Hz, 2H, COOCH₂CH₃)
- δ 2.91–2.84 (m, 2H, tetrahydrobenzo H-5)
- δ 1.38 (t, J = 7.1 Hz, 3H, COOCH₂CH₃).
HRMS (ESI+) :
Optimization and Yield Data
| Step | Reaction | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | 80 | 12 | 85 | 98.5 |
| 2 | Acyl Chloride Formation | 40 | 2 | 92 | 99.0 |
| 3 | N-Acylation | 25 | 6 | 75 | 97.8 |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization, amide coupling, and esterification. Key steps include:
- Core formation : The tetrahydrobenzo[b]thiophene core is synthesized via Gewald reaction (cyclohexanone, ethyl cyanoacetate, sulfur, and a base like triethylamine in DMF at 55°C) .
- Amide coupling : Chromene-2-carboxamide is introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like DMF or DCM under nitrogen .
- Esterification : Ethyl ester groups are retained or modified under reflux conditions with ethanol or methanol .
- Critical parameters : Solvent choice (DMF or DMSO for solubility), temperature control (40–70°C), and inert atmosphere (N₂) to prevent oxidation .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions (e.g., δ 1.35 ppm for ethyl CH₃, δ 4.27 ppm for ester CH₂) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide C=O), and ~1600 cm⁻¹ (C=C aromatic) .
- HPLC : Reverse-phase HPLC with MeCN/H₂O gradients (30% → 100%) ensures >95% purity .
- Mass spectrometry : HRMS confirms molecular weight (e.g., m/z 225.0823 for intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodology :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while DCM is optimal for anhydride reactions .
- Catalyst selection : Morpholine or diethylamine accelerates cyclization in Gewald reactions .
- Temperature gradients : Reflux (e.g., 80°C for ester hydrolysis) improves reaction rates without side products .
- Purification : Gradient HPLC or methanol recrystallization removes byproducts (e.g., unreacted anhydrides) .
Q. How should researchers address contradictory data in biological activity assays for this compound?
- Methodology :
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Analytical validation : Use LC-MS to confirm compound stability under assay conditions .
- Cross-referencing : Compare with structurally similar compounds (e.g., furan or thiazole derivatives) to identify structure-activity trends .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Methodology :
- Functional group substitution : Replace the chromene-2-carboxamide with furan or pyrimidine moieties to assess impact on bioactivity .
- Bioisosteric replacement : Substitute the ethyl ester with methyl or tert-butyl groups to evaluate metabolic stability .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with targets like kinases or oxidases .
Q. What mechanisms underlie the biological activity of this compound, and how are they validated?
- Methodology :
- Target identification : Enzyme inhibition assays (e.g., kinase or aldehyde oxidase) with IC₅₀ measurements .
- Cellular assays : Apoptosis induction (via flow cytometry) or ROS generation (using fluorescent probes) in cancer cell lines .
- In silico studies : Molecular dynamics simulations to predict binding affinities for chromene and thiophene motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
